
8-羟基喹啉酸铜
描述
Oxine-copper is an organic molecular entity.
科学研究应用
金属离子载体和抗癌特性:8-羟基喹啉酸铜作为 8-羟基喹啉家族的一部分,以其结合金属离子(特别是铜和锌)的能力而闻名。这一特性被用于治疗阿尔茨海默病和癌症等疾病。研究表明,这些化合物会导致有毒的细胞内铜积累,并通过各种途径引发凋亡的癌细胞死亡 (Summers 等人,2020).
膜系统中的生物利用度:铜和 8-羟基喹啉的相互作用影响它们在脂质体的分配,脂质体是生物膜的模型。这种相互作用对于确定这些化合物在生物系统中的生物利用度和毒性至关重要 (Kaiser & Escher,2006).
酚的合成:8-羟基喹啉酸铜已被用于芳基卤化物的铜催化羟基化,在温和条件下将这些卤化物直接转化为酚。该方法以其官能团耐受性和优异的选择性而著称 (Yang 等人,2011).
神经退行性疾病和抗氧化活性:该化合物已显示出作为与金属稳态失衡和氧化应激相关的疾病治疗剂的潜力。它与铜 (II) 离子的配合物表现出抗氧化活性和低细胞毒性,使其适合治疗神经退行性疾病 (Oliveri 等人,2013).
铜螯合评估:对铜螯合的研究表明,8-羟基喹啉,包括 8-羟基喹啉酸铜,与铜离子形成非常稳定的配合物,这对于铜稳态失调症的治疗应用非常重要 (Říha 等人,2013).
铜腐蚀抑制:8-羟基喹啉酸铜在抑制铜腐蚀中发挥着重要作用,尤其是在中性水溶液中。它在金属表面形成保护膜,这对于防止腐蚀至关重要 (Cicileo 等人,1998).
对癌细胞的抗增殖活性:当与铜 (II) 离子络合时,8-羟基喹啉的某些衍生物表现出针对特定肿瘤细胞的药理学相关抗增殖活性,使其成为癌症治疗的潜在候选者 (Oliveri 等人,2015).
治疗剂中的构效关系:8-羟基喹啉衍生物及其金属配合物的结构表征是理解其生物效应的关键,尤其是在阿尔茨海默病治疗方面 (Di Vaira 等人,2004).
作用机制
Target of Action
Oxine-copper primarily targets pathogens . It is used as a fungicide and has been found to be effective against molds, mildews, sapstain fungi, termites, and wood-eating beetles .
Mode of Action
The mode of action of Oxine-copper involves the disruption of enzyme systems in pathogens . The compound is absorbed and the copper ions it contains disrupt these systems, leading to a multi-site activity . The compound’s action involves the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .
Biochemical Pathways
The biochemical pathways affected by Oxine-copper are multifaceted. The compound’s action leads to the generation of ROS, which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Pharmacokinetics
It is known that oxine-copper dissociates under weak acidity and becomes water-soluble .
Result of Action
The result of Oxine-copper’s action is the inhibition of the growth of pathogens . The compound’s bactericidal activity is due to the generation of ROS, which irreversibly damages membranes . The release of copper ions leads to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .
Action Environment
The action of Oxine-copper can be influenced by environmental factors. For instance, Oxine-copper has been reported to become less fungistatic as the pH is lowered from neutral . The loss of activity is explained by an increase in cationic ionization, consequent loss of ability to chelate, and decreasing lipid solubility .
安全和危害
生化分析
Biochemical Properties
Oxine-copper plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most widely held hypothesis on the mechanism of action of Oxine-copper holds that it is only active when it can form saturated chelates with metals in the medium which enter the cell and dissociate to liberate a toxic half-chelate .
Cellular Effects
Oxine-copper has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Oxine-copper has been found to induce developmental toxicity and behavioral alterations by affecting AChE enzyme activity and oxidative stress .
Molecular Mechanism
Oxine-copper exerts its effects at the molecular level through various mechanisms. It forms more fungitoxic and soluble metal oxinates and antagonism by the formation of less soluble or less active metal oxinates . It also involves the formation of a copper(I)–peptide complex from cuprous oxide (Cu2O) and free radical generation from cupric oxide (CuO) which were identified as key sources of toxicity .
Temporal Effects in Laboratory Settings
The effects of Oxine-copper change over time in laboratory settings. Studies have shown that the half-lives of Oxine-copper in cucumber and watermelon were 1.77−2.11 and 3.57−4.68 days, respectively . This indicates the product’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of Oxine-copper vary with different dosages in animal models. For instance, in zebrafish, Oxine-copper induced developmental defects and behavioral alterations at concentrations of 10, 20, and 40 μg/L .
Metabolic Pathways
Oxine-copper is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, Oxine-copper rapidly inactivated Fumarase A, an iron sulphur cluster enzyme suggesting the cuprous state of copper binding to the proteins .
Subcellular Localization
The subcellular localization of Oxine-copper and its effects on activity or function are also areas of active research. Current studies suggest that Oxine-copper may localize to peroxisomes
属性
| { "Design of the Synthesis Pathway": "The synthesis of Copper 8-hydroxyquinolinate can be achieved through the reaction of 8-hydroxyquinoline with copper sulfate in the presence of a base.", "Starting Materials": [ "8-hydroxyquinoline", "Copper sulfate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 8-hydroxyquinoline in a solvent such as ethanol", "Add copper sulfate to the solution and stir", "Add a base such as sodium hydroxide to the solution and stir", "Heat the solution to a temperature of around 60-70°C and stir for several hours", "Allow the solution to cool and filter the resulting precipitate", "Wash the precipitate with a solvent such as ethanol to remove impurities", "Dry the resulting Copper 8-hydroxyquinolinate powder" ] } | |
CAS 编号 |
10380-28-6 |
分子式 |
C18H14CuN2O2 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
copper;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |
InChI 键 |
IURRXCRWRKQLGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
密度 |
Relative density (water = 1): 1.63 |
闪点 |
Flash Point > 200 °C |
| 10380-28-6 13014-03-4 |
|
物理描述 |
Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
溶解度 |
Solubility in water: none |
同义词 |
is(8-quinolinolato)copper(II) copper oxinate copper(II) oxinate Cu 8Q cupric 8-quinolinoxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxine-copper exert its fungicidal activity?
A1: While the precise mechanism is still under investigation, research suggests that oxine-copper disrupts fungal cell membrane function. [] One proposed mechanism suggests that oxine-copper dissociates, releasing copper ions that interfere with essential cellular processes. [] Additionally, oxine-copper might interfere with fungal enzyme activity or DNA synthesis, ultimately leading to cell death. []
Q2: What are the downstream effects of oxine-copper on fungal pathogens?
A2: Oxine-copper effectively inhibits various stages of fungal development, including sporangium formation, sporangium germination, and zoospore cyst germination. [, ] Studies have demonstrated its potent control against various fungal diseases, such as cucumber downy mildew, grape downy mildew, potato late blight, and Fusarium head blight. [, , , , , ]
Q3: What is the molecular formula and weight of oxine-copper?
A3: Oxine-copper has the molecular formula C18H12CuN2O2 and a molecular weight of 351.82 g/mol. [, ]
Q4: How is the structure of oxine-copper characterized?
A4: X-ray crystallography studies have revealed that oxine-copper adopts a planar structure, with the copper atom centrally coordinated to two 8-hydroxyquinolinate ligands. [, ] This planar structure contributes to its ability to form stacked arrangements with electron acceptor molecules, as seen in charge-transfer complexes. []
Q5: What are the material compatibility concerns with oxine-copper?
A5: While generally stable, oxine-copper can contribute to corrosion in some metal systems. [] This necessitates careful consideration when formulating oxine-copper-containing products for specific applications.
Q6: Does oxine-copper exhibit catalytic activity?
A6: Yes, oxine-copper can act as a catalyst in certain chemical reactions. [, ] For example, it catalyzes the chemiluminescent oxidation of luminol, which forms the basis for a sensitive analytical method to detect oxine-copper. []
Q7: What are the specific applications of oxine-copper's catalytic properties?
A7: Its catalytic properties are utilized in various fields, including analytical chemistry for trace metal detection [], organic synthesis [], and potentially in the development of new materials.
Q8: Have computational methods been employed to study oxine-copper?
A8: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the electronic structure, bonding, and reactivity of oxine-copper and its derivatives. [] These studies provide valuable insights into its chemical behavior and guide the development of new applications.
Q9: How do structural modifications of oxine-copper affect its activity?
A9: Modifying the oxine-copper structure can significantly influence its fungicidal activity, solubility, and other properties. For example, introducing alkyl groups at the 5-position of the 8-hydroxyquinolinate ligand can enhance solubility in organic solvents. [] These modifications are crucial for optimizing oxine-copper derivatives for specific applications.
Q10: What strategies are employed to enhance oxine-copper's stability and solubility?
A10: Researchers have explored different formulation strategies to improve oxine-copper's stability, solubility, and bioavailability. These include incorporating it into various formulations like wettable powders, water-dispersible granules, and emulsions. [, ] Additionally, combining oxine-copper with other fungicides can enhance its efficacy and potentially mitigate resistance development. [, , , , ]
Q11: What are the environmental concerns associated with oxine-copper?
A11: While effective as a fungicide, oxine-copper's potential environmental impact is a concern. Its use is regulated to minimize risks to ecosystems and human health. [, ] Research focuses on understanding its degradation pathways in the environment and developing strategies to mitigate any negative impacts.
Q12: What measures are taken to ensure the safe handling and use of oxine-copper?
A12: Strict safety regulations and guidelines govern the handling, application, and disposal of oxine-copper-containing products. [, ] These measures are crucial for minimizing occupational exposure and environmental contamination.
Q13: How are oxine-copper residues detected and quantified?
A13: Several analytical techniques are employed for detecting and quantifying oxine-copper residues in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for analyzing oxine-copper residues in water, soil, and crops. [, , , , , ]
- Gas Chromatography (GC): GC coupled with various detectors, such as flame ionization (FID) or mass spectrometry (MS), is utilized for analyzing oxine-copper in water and other samples. [, ]
- Micellar Electrokinetic Chromatography (MEKC): This technique offers a rapid and efficient way to separate and detect oxine-copper in environmental samples. []
- Chemiluminescence Detection: This highly sensitive method exploits oxine-copper's ability to catalyze luminol chemiluminescence for detection in water samples. []
Q14: Are there alternatives to oxine-copper for fungicidal applications?
A14: Yes, several alternative fungicides are available, each with its own efficacy and safety profile. Examples include: * DMI fungicides: Propiconazole, difenoconazole, tebuconazole [, , ]* SDHI fungicides: Fluopyram, fluxapyroxad []* Strobilurin fungicides: Azoxystrobin, pyraclostrobin [, ]* Other fungicides: Mancozeb, metalaxyl, iprodione, chlorothalonil [, , , ]
Q15: How are oxine-copper-containing wastes managed?
A15: Proper waste management is crucial to minimize environmental risks. Regulations and guidelines dictate the disposal of oxine-copper-containing products and waste. Recycling options are limited due to its chemical nature, emphasizing the importance of responsible use and disposal.
Q16: What is the historical context of oxine-copper research?
A16: Oxine-copper has been studied for several decades. Early research focused on its fungicidal properties and applications in agriculture. [, ] Over time, research expanded to encompass its analytical applications, [, , , , ] catalytic properties, [, ] and potential in material science.
Q17: How does oxine-copper research intersect with other scientific disciplines?
A17: Oxine-copper research exemplifies cross-disciplinary collaboration. It bridges fields like:* Agricultural Science: For developing disease control strategies in crops. [, , , , , ]* Analytical Chemistry: For devising sensitive detection methods for oxine-copper and other analytes. [, , , , ] * Environmental Science: For assessing its fate and potential impacts in the environment. [, , ]* Material Science: For exploring its use in developing novel materials with tailored properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


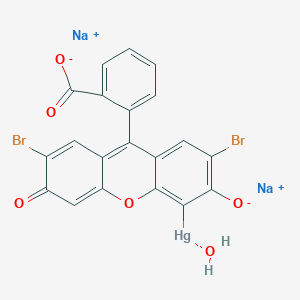
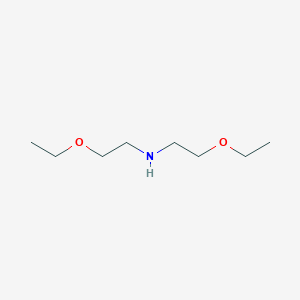
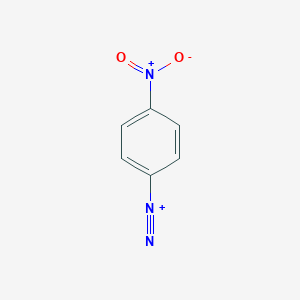





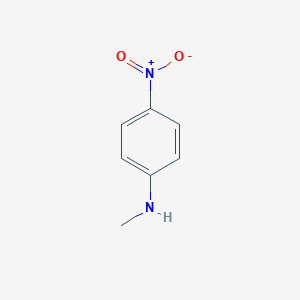
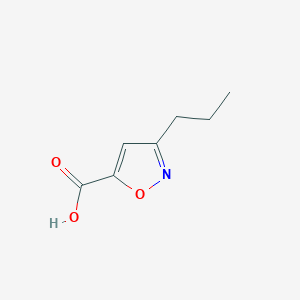
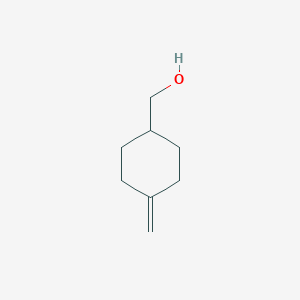

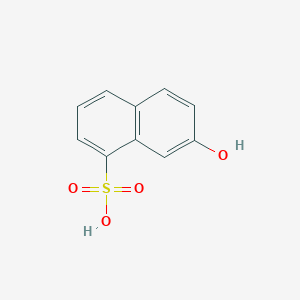
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
